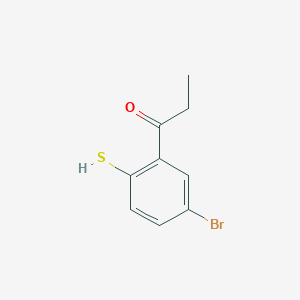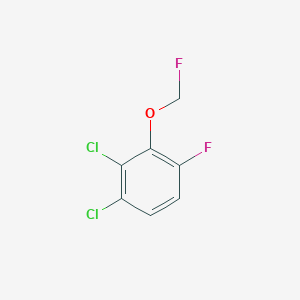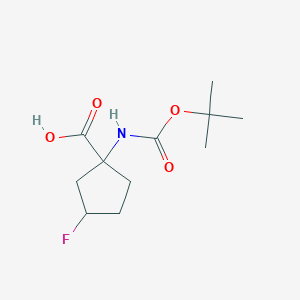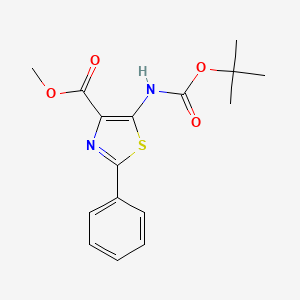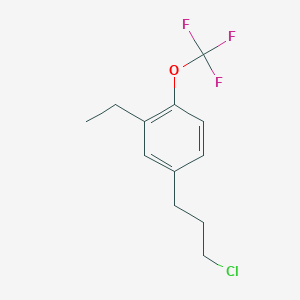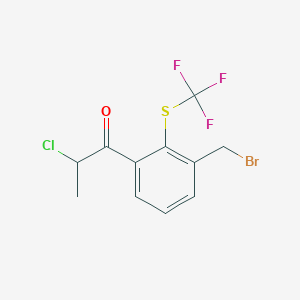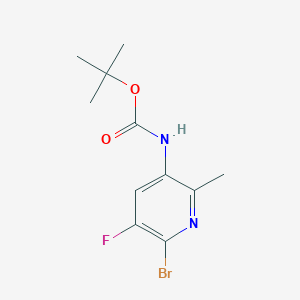
tert-Butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring substituted with bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate typically involves the following steps:
Fluorination: The addition of a fluorine atom to the pyridine ring.
Carbamate Formation: The attachment of a tert-butyl carbamate group to the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination, fluorination, and methylation reactions followed by the formation of the carbamate group. These processes are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and fluorine) on the pyridine ring.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the pyridine ring.
Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced pyridine derivatives.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology:
Biochemical Studies: Used in studies to understand the interaction of pyridine derivatives with biological molecules.
Medicine:
Drug Development: Investigated for potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms and the carbamate group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific application and the biological system under study.
Comparison with Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
Comparison:
- Structural Differences: The position and type of substituents on the pyridine ring can vary, leading to differences in chemical reactivity and biological activity.
- Unique Features: tert-Butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate is unique due to the specific combination of bromine, fluorine, and methyl groups on the pyridine ring, which can influence its chemical and biological properties.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14BrFN2O2 |
|---|---|
Molecular Weight |
305.14 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H14BrFN2O2/c1-6-8(5-7(13)9(12)14-6)15-10(16)17-11(2,3)4/h5H,1-4H3,(H,15,16) |
InChI Key |
PFNFJPNBUODIDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1NC(=O)OC(C)(C)C)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


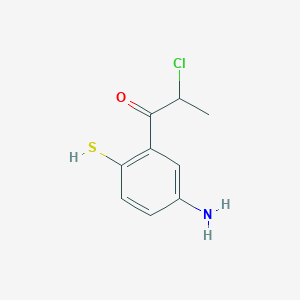
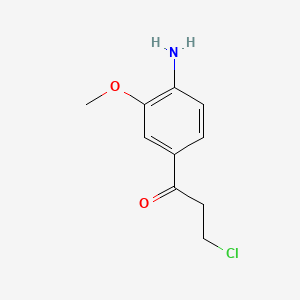
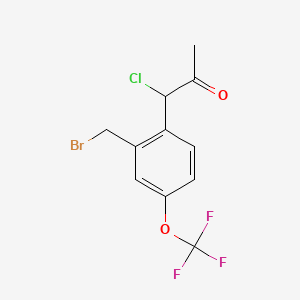
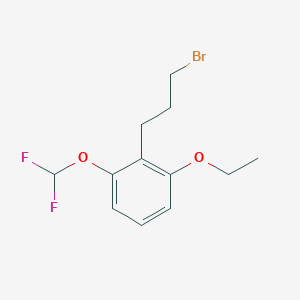
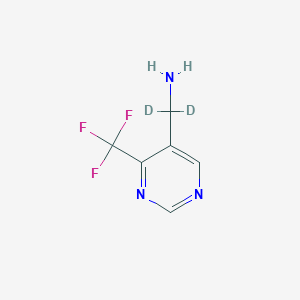
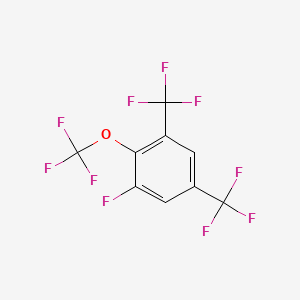
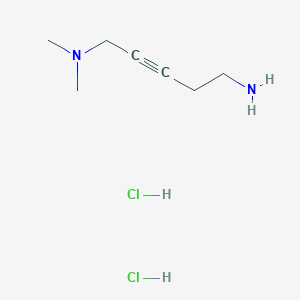
![N-((R)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14046662.png)
